BenchChemオンラインストアへようこそ!

1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]

Conformational restriction Entropic binding penalty Spirocyclic drug design

1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] (CAS 791039-46-8, molecular formula C₁₅H₂₁N, molecular weight 215.33 g/mol) is a spirocyclic amine featuring a partially saturated naphthalene ring fused at the 2-position to a piperidine ring via a shared quaternary carbon. The compound belongs to the broader spiro[naphthalene-2(1H),2'-piperidine] class, which has been patented by Takeda Chemical Industries for central nervous system applications, including inhibition of monoamine uptake, monoamine oxidase B (MAO-B), and calcium ion uptake.

Molecular Formula C15H21N
Molecular Weight 215.33 g/mol
Cat. No. B11893399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]
Molecular FormulaC15H21N
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CCC13CCCCN3
InChIInChI=1S/C15H21N/c1-12-14-7-3-2-6-13(14)8-10-15(12)9-4-5-11-16-15/h2-3,6-7,12,16H,4-5,8-11H2,1H3
InChIKeyRCTNHEFMYCMRAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] (CAS 791039-46-8): Chemical Identity and Spirocyclic Class Context for Procurement


1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] (CAS 791039-46-8, molecular formula C₁₅H₂₁N, molecular weight 215.33 g/mol) is a spirocyclic amine featuring a partially saturated naphthalene ring fused at the 2-position to a piperidine ring via a shared quaternary carbon . The compound belongs to the broader spiro[naphthalene-2(1H),2'-piperidine] class, which has been patented by Takeda Chemical Industries for central nervous system applications, including inhibition of monoamine uptake, monoamine oxidase B (MAO-B), and calcium ion uptake [1]. The 1-methyl substitution on the naphthalene ring distinguishes it from other N-substituted piperidine variants and from the structurally related 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one derivatives explored as potassium-competitive acid blockers [2]. The compound possesses zero rotatable bonds, one hydrogen bond donor (piperidine NH), and one hydrogen bond acceptor (piperidine N), with a calculated LogP of approximately 3.4 .

Why In-Class Substitution Fails for 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]: The Rigidity–Regiochemistry–Ring-Size Triad


Simple substitution among spiro[naphthalene-piperidine] congeners is precluded by three key structural variables that directly impact target binding, pharmacokinetics, and synthetic tractability. First, the position of the spiro junction (2,2' in this compound versus 1,4' in L-687384-type sigma ligands or 1,3' in regioisomers) determines the three-dimensional orientation of the piperidine nitrogen relative to the naphthalene plane, a critical determinant of receptor complementarity [1]. Second, the nature of the substituent at position 1 of the naphthalene ring (methyl here, versus hydrogen in the parent, or ethyl in CAS 742038-36-4) alters both lipophilicity and metabolic vulnerability. Third, the piperidine ring size (six-membered in this compound versus five-membered pyrrolidine in CAS 784084-79-3) changes the nitrogen pKa and spatial reach of the basic amine. These structural features are non-interchangeable because even single-atom variations in spiro junction position produce distinct pharmacological profiles—as demonstrated by the divergent activities of 2,2'-spiro versus 1,4'-spiro naphthalene-piperidines at sigma receptors versus MAO-B targets [2][3].

Quantitative Differentiation Evidence for 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] Versus Analogs


Rotatable Bond Count: Zero vs. One – Conformational Rigidity Advantage Over the 1-Ethyl Analog

1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] possesses zero rotatable bonds, whereas the 1-ethyl analog (CAS 742038-36-4) contains one rotatable bond at the ethyl substituent . This difference in conformational freedom directly impacts the entropic penalty upon target binding: the methyl derivative is fully pre-organized, while the ethyl analog introduces an additional degree of torsional freedom that must be constrained upon receptor engagement, typically costing ~0.5–1.0 kcal/mol in binding free energy based on established conformational entropy principles [1]. In spirocyclic scaffolds where the rigid orientation of the basic amine is critical for engaging the K⁺-binding site of H⁺,K⁺-ATPase or the sigma receptor binding pocket, this added flexibility in the ethyl analog may reduce binding affinity relative to the methyl-substituted congener, all else being equal [2].

Conformational restriction Entropic binding penalty Spirocyclic drug design

Hydrogen Bond Donor Count: Mono-Donor Piperidine NH vs. Zero-Donor N-Methyl Piperidine Congeners

The target compound provides one hydrogen bond donor (the secondary amine NH of the piperidine ring), which distinguishes it from close regioisomeric analogs such as 1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine] (CAS 127781-94-6) and 1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,3'-piperidine] (CAS 127781-94-6), which bear a tertiary N-methyl piperidine and consequently have zero hydrogen bond donors . The presence of a single H-bond donor confers the capacity to act as a hydrogen bond donor to biological targets while maintaining a relatively low polar surface area, a balance that is often favorable for passive blood-brain barrier penetration in CNS-targeted research [1]. The calculated topological polar surface area (tPSA) of the target compound is approximately 12.0 Ų, compared to approximately 3.2 Ų for the zero-donor N-methylated congener—both below the typical CNS drug threshold of 60–70 Ų, but with the target compound retaining donor capacity for target engagement [2].

Hydrogen bonding Blood-brain barrier penetration Physicochemical profiling

Spiro Junction Regiochemistry: 2,2'-Spiro vs. 1,4'-Spiro – Divergent Pharmacological Targets in Patent Literature

The spiro[naphthalene-2(1H),2'-piperidine] scaffold (target compound class) is explicitly claimed in Takeda patent US 5,591,849 as an inhibitor of monoamine uptake and monoamine oxidase B (MAO-B), with therapeutic utility in neuropathy and dysmnesia [1]. In contrast, the spiro[naphthalene-1(2H),4'-piperidine] scaffold (as in L-687384) is claimed by Merck Sharp & Dohme in EP 0 414 289 A1 as a selective sigma receptor ligand useful for psychiatric disorders [2]. This regiochemical switch from 2,2' to 1,4' spiro junction redirects pharmacological activity from MAO-B/monoamine uptake targets to sigma recognition sites, demonstrating that the spiro attachment point is a primary determinant of target engagement within this chemical class. The target compound's 2,2'-spiro regiochemistry thus positions it within the Takeda patent space for CNS applications involving neurotransmitter normalization, rather than the sigma receptor space occupied by the 1,4'-regioisomers [1][2].

Sigma receptor Monoamine oxidase B CNS polypharmacology

Piperidine (6-Membered) vs. Pyrrolidine (5-Membered) Ring: Basicity and Spatial Reach of the Amine

The target compound incorporates a six-membered piperidine ring (pKa of conjugate acid ~10.6 for unsubstituted piperidine), whereas the direct pyrrolidine analog 1-methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-pyrrolidine] (CAS 784084-79-3) contains a five-membered pyrrolidine ring (pKa ~11.3 for unsubstituted pyrrolidine) . This ~0.7 pKa unit difference means the pyrrolidine analog is more extensively protonated at physiological pH (7.4): approximately 99.99% protonated for pyrrolidine versus approximately 99.94% for piperidine, a subtle but measurable difference in the fraction of free base available for passive membrane permeation [1]. Additionally, the piperidine ring extends the nitrogen atom approximately 0.3–0.5 Å farther from the spiro center compared to pyrrolidine, which may alter the spatial positioning of the cationic center within target binding pockets. The more compact pyrrolidine analog may be preferred when a shorter amine-to-aromatic distance is required for target complementarity [2].

Amine basicity pKa prediction Structure-activity relationships

Methyl Substitution at Position 1 of the Naphthalene Ring: Metabolic Distinction from the 1-Unsubstituted Parent Scaffold

The 1-methyl substituent on the naphthalene ring is expected to confer differential metabolic stability compared to the 1-unsubstituted parent scaffold spiro[naphthalene-2(1H),2'-piperidine]. The benzylic C–H bond at position 1 of the unsubstituted parent is susceptible to cytochrome P450-mediated hydroxylation, a common metabolic soft spot in tetralin and dihydronaphthalene derivatives [1]. Installation of a methyl group at this position converts a secondary benzylic C–H to a tertiary C–CH₃, which is generally more resistant to oxidative metabolism due to steric shielding and the absence of a hydrogen atom available for abstraction [2]. This metabolic differentiation, while not directly quantified for this specific compound in published literature, follows well-established principles of benzylic site blocking used in medicinal chemistry to improve metabolic half-life. The closely related Reimann et al. (1990) study on 3,4-dihydro-1'-methylspiro[naphthalin-1(2H),4'-piperidine] analogs demonstrated that hydroxylation at benzylic positions significantly modulated pharmacological activity in the writhing test, confirming the functional relevance of C-1 substitution within this scaffold class [3].

Metabolic stability CYP450 oxidation Lead optimization

Optimized Application Scenarios for 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] Based on Structural Differentiation Evidence


CNS Target Screening Where MAO-B or Monoamine Transporter Engagement Is the Primary Hypothesis

Based on the Takeda patent (US 5,591,849) claiming the spiro[naphthalene-2(1H),2'-piperidine] class for monoamine uptake and MAO-B inhibition [1], this compound is the appropriate starting scaffold for CNS programs targeting neurotransmitter normalization (e.g., dysmnesia, neuropathy models) rather than sigma receptor programs, which require the 1,4'-spiro regioisomeric scaffold. Its zero rotatable bonds ensure maximal conformational pre-organization for reproducible target engagement data .

SAR Studies Requiring a Mono-Hydrogen Bond Donor Spirocyclic Piperidine Scaffold

The single H-bond donor (piperidine NH) and favorable CNS physicochemical profile (tPSA ~12 Ų, one HBD) make this compound suitable for CNS permeability studies where both donor capacity and passive membrane penetration are required [1]. It can serve as a comparator against zero-donor N-methyl piperidine regioisomers (e.g., CAS 127781-94-6) to isolate the contribution of hydrogen bond donation to target binding or permeability .

Metabolic Stability Optimization via Benzylic Site Blocking in Dihydronaphthalene Scaffolds

The 1-methyl substituent provides a blocked benzylic position that may reduce CYP-mediated oxidation at C-1 relative to the 1-unsubstituted parent scaffold [1]. This compound can serve as a metabolically stabilized reference point in microsomal stability SAR studies within the spirocyclic dihydronaphthalene series, as benzylic hydroxylation is a known metabolic liability in related tetralin derivatives .

Comparative Pharmacological Profiling of Piperidine vs. Pyrrolidine Ring Size in Spirocyclic Amines

The six-membered piperidine ring distinguishes this compound from its five-membered pyrrolidine analog (CAS 784084-79-3). These two compounds can be used as a matched pair to probe the effect of amine ring size on target binding, as the ~0.7 pKa unit difference and altered spatial positioning of the nitrogen lone pair may produce differential activity at aminergic receptors or ion channels [1].

Quote Request

Request a Quote for 1-Methyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.